Catecholase-Like Activity of Cu(II) Complex
The Cu(II) complex of Ac-His-His-Gly-His-OH exhibits demonstrable catecholase-like activity. The {3N(im),OH-} coordinated CuH(-1)L species (pH > 8) efficiently catalyzes the oxidation of 3,5-di-tert-butylcatechol (H2dtbc) to the corresponding quinone (3,5-DTBQ) by dioxygen [1]. This represents the first reported example of a copper(II)-peptide complex successfully mimicking a copper-containing oxidase enzyme [1]. The activity is quantified by the initial reaction rate under specified conditions [2].
| Evidence Dimension | Initial Rate of 3,5-DTBQ Formation (v₀) |
|---|---|
| Target Compound Data | v₀ = 1.64 × 10⁻⁷ M s⁻¹ |
| Comparator Or Baseline | Auto-oxidation of H2dtbc (no catalyst) |
| Quantified Difference | The Cu(II)-AcHHGH complex shows a 41-fold increase in reaction rate compared to the uncatalyzed auto-oxidation. |
| Conditions | Assay in 86 wt% methanol-water; [CuL] = 1.4 × 10⁻³ M, [H2dtbc] = 1.4 × 10⁻² M, under dioxygen atmosphere, pH ~10. |
Why This Matters
This quantifies the complex's functional ability to serve as a specific catalyst for the oxidation of catechol substrates, a key reaction in bioinorganic enzyme models.
- [1] Jancsó, A., et al. Solution chemical properties and catecholase-like activity of the copper(II)-Ac-His-His-Gly-His-OH system, a relevant functional model for copper containing oxidases. Dalton Trans., 2005, 3187-3194. View Source
- [2] Jancsó, A., et al. Solution chemical properties and catecholase-like activity of the copper(II)-Ac-His-His-Gly-His-OH system, a relevant functional model for copper containing oxidases. Dalton Trans., 2005, 3187-3194. Figure 8 and text. View Source
